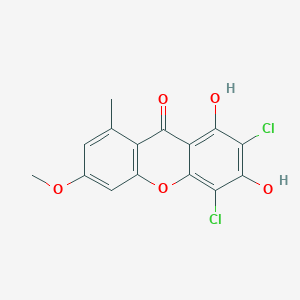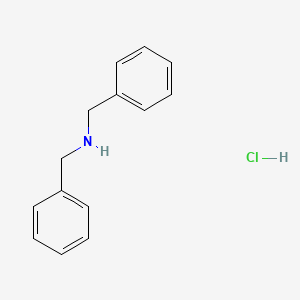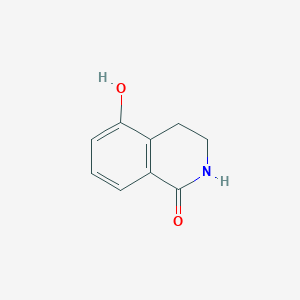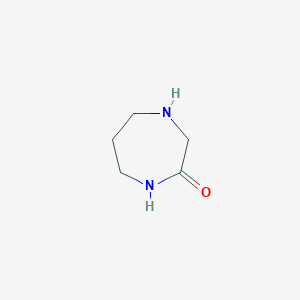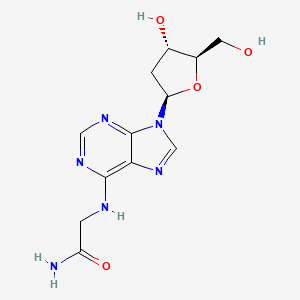![molecular formula C17H19BrN2O3S2 B1253411 2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide](/img/structure/B1253411.png)
2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide is an amino acid amide.
Applications De Recherche Scientifique
Antimicrobial Properties
- Compounds incorporating a sulfamoyl moiety, similar to the 2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide structure, have been synthesized for antimicrobial applications. These compounds demonstrate promising antibacterial and antifungal activities (Darwish et al., 2014).
- A study focusing on the antimicrobial activity of similar sulphonamide derivatives found that these compounds exhibit good antimicrobial properties, which could have significant applications in combating infections (Fahim & Ismael, 2019).
Anti-Diabetic Applications
- Research on indole-based hybrid oxadiazole scaffolds incorporating a similar molecular structure showed significant antidiabetic potential. These compounds were effective in inhibiting the α-glucosidase enzyme, indicating their potential use in diabetes treatment (Nazir et al., 2018).
Alzheimer's Disease Treatment
- A series of multifunctional amides, structurally related to 2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide, were synthesized and found to have enzyme inhibitory potentials. These compounds showed potential as therapeutic agents for Alzheimer's disease (Hassan et al., 2018).
Detection of Carbonyl Compounds
- A study demonstrated the use of a derivative of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for detecting carbonyl compounds in water samples. This application is crucial for environmental monitoring (Houdier et al., 2000).
Heme-Oxidized Soluble Guanylyl Cyclase Activation
- Bromophenol derivatives, which share structural similarities, have been investigated for their role in activating heme-oxidized soluble guanylyl cyclase, an enzyme important in cellular signaling (Schindler et al., 2006).
Urease Inhibition and Antibacterial Properties
- Thiophene sulfonamide derivatives, including structures similar to the compound , have been synthesized and found to exhibit potent urease inhibition and antibacterial properties. These findings are significant for the development of new antibacterial agents (Noreen et al., 2017).
Cancer Research
- Bromophenol derivatives, structurally related to this compound, have been studied for their potential as anticancer agents. A novel bromophenol derivative was found to inhibit cell proliferation in human lung cancer cells, suggesting potential applications in cancer treatment (Guo et al., 2018).
Propriétés
Nom du produit |
2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide |
|---|---|
Formule moléculaire |
C17H19BrN2O3S2 |
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide |
InChI |
InChI=1S/C17H19BrN2O3S2/c18-14-10-11-15(24-14)25(22,23)20-16(12-6-2-1-3-7-12)17(21)19-13-8-4-5-9-13/h1-3,6-7,10-11,13,16,20H,4-5,8-9H2,(H,19,21) |
Clé InChI |
VRHJVDKHOWVPCI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
SMILES canonique |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



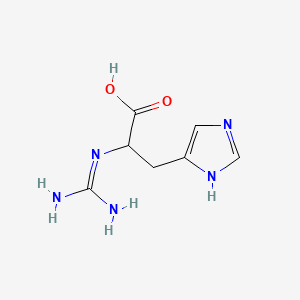

![methyl (1R,4aR,5aR,6S,10aR)-6',7'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate](/img/structure/B1253330.png)
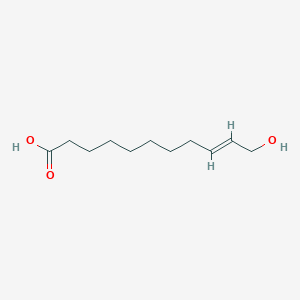
![(5R,6Z)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253336.png)
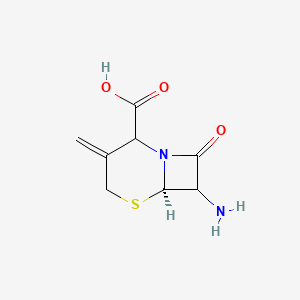
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)
![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)
